molecular formula C18H17N3O5 B10928649 (4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid

(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid

Cat. No.: B10928649
M. Wt: 355.3 g/mol
InChI Key: CYUZABCIQFMNRA-XDJHFCHBSA-N
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Description

4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID is an organic compound that features a hydrazone functional group This compound is characterized by the presence of a nitro group and a phenyl group, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID typically involves the reaction of 4-methyl-3-nitrobenzoic acid with hydrazine derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps .

Chemical Reactions Analysis

4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials and chemical products, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets. The nitro group and hydrazone linkage play crucial roles in its biological activity. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

4-[(E)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]-4-PHENYLBUTANOIC ACID can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

(4E)-4-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]-4-phenylbutanoic acid

InChI

InChI=1S/C18H17N3O5/c1-12-7-8-14(11-16(12)21(25)26)18(24)20-19-15(9-10-17(22)23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,20,24)(H,22,23)/b19-15+

InChI Key

CYUZABCIQFMNRA-XDJHFCHBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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